3-(哌嗪-1-基)苯甲酰胺

描述

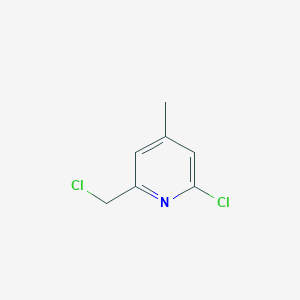

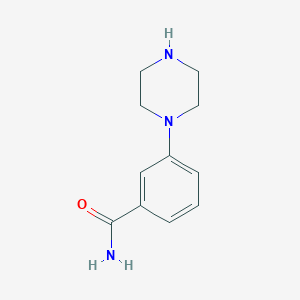

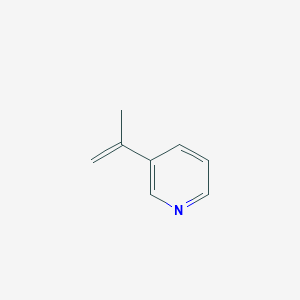

3-(Piperazin-1-yl)benzamide is an organic compound that belongs to the class of phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety .

Molecular Structure Analysis

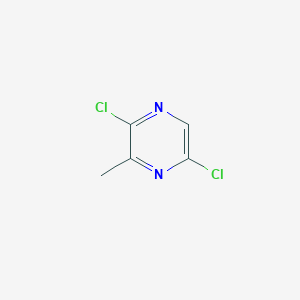

The molecular formula of 3-(Piperazin-1-yl)benzamide is C11H15N3O . The compound has a molecular weight of 205.26 g/mol . The InChI code and key for this compound areInChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) and NOJPHWCXWAYZFS-UHFFFAOYSA-N respectively . Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 58.4 Ų .科学研究应用

抗菌活性

3-(哌嗪-1-基)苯甲酰胺衍生物已被合成并评估其抗菌性能。 这些化合物已显示出对各种细菌菌株的活性,包括枯草芽孢杆菌和金黄色葡萄球菌 . 抗菌活性通过琼脂扩散试验等方法进行评估,并通过测定最小抑菌浓度 (MIC) 来量化其有效性。

抗结核剂

3-(哌嗪-1-基)苯甲酰胺衍生物已被设计为潜在的抗结核剂。 这些化合物已针对结核分枝杆菌H37Ra 进行测试,其中一些显示出显著的抑制浓度 (IC50),范围从 1.35 到 2.18 μM . 这表明它们有可能用于治疗结核病,特别是在对一线药物产生耐药的情况下。

抗精神病药物物质

3-(哌嗪-1-基)苯甲酰胺的混合结构,包括异噻唑和哌嗪部分,使其衍生物能够作为多巴胺和血清素拮抗剂。 这些特性使其适合用作抗精神病药物物质,为开发用于治疗精神疾病的新药提供了一条途径 .

抗病毒和抗HIV活性

哌嗪衍生物,包括 3-(哌嗪-1-基)苯甲酰胺的衍生物,表现出广泛的生物活性。 它们已被研究用于其抗病毒特性,并已显示出作为抗HIV-1 剂的潜力。 这为研究针对病毒感染(包括 HIV)的新疗法开辟了途径 .

MC4 受体激动活性

一些 3-(哌嗪-1-基)苯甲酰胺衍生物已被发现具有 MC4 受体激动活性。 MC4 受体参与食物摄入和能量稳态的调节,该受体的激动剂可能是肥胖和代谢紊乱等疾病的潜在治疗剂 .

抗真菌活性

虽然一些研究表明某些 3-(哌嗪-1-基)苯甲酰胺衍生物对特定菌株没有抗真菌活性,但另一些则显示出杀真菌活性。 这表明通过结构修饰,有可能开发抗真菌剂 .

未来方向

作用机制

Target of Action

3-(Piperazin-1-yl)benzamide is a complex compound that interacts with multiple targets. Piperazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 3-(Piperazin-1-yl)benzamide might interact with its targets, leading to changes in cellular signaling and function.

Biochemical Pathways

Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that multiple biochemical pathways might be affected.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound’s ADME properties might be favorable for bioavailability.

Result of Action

Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that the compound might have significant molecular and cellular effects.

属性

IUPAC Name |

3-piperazin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJPHWCXWAYZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573892 | |

| Record name | 3-(Piperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127201-39-2 | |

| Record name | 3-(Piperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)